2-(difluoromethyl)-4-iodopyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

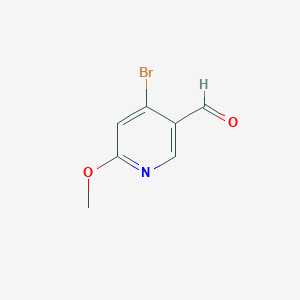

The compound “2-(difluoromethyl)-4-iodopyridine” is a type of organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “difluoromethyl” part suggests the presence of a -CF2H group, and “iodo” indicates the presence of an iodine atom .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been reported .Molecular Structure Analysis

The molecular structure of a compound with a difluoromethyl group can be analyzed using various techniques . For example, the supramolecular system of a similar compound, DFMO, has been studied using non-covalent interactions via Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .Chemical Reactions Analysis

Difluoromethylation of heterocycles has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .作用机制

While specific information on the mechanism of action of “2-(difluoromethyl)-4-iodopyridine” is not available, compounds with a difluoromethyl group can have various biological activities. For example, Eflornithine, a difluoromethylated compound, is an irreversible inhibitor of the enzyme ornithine decarboxylase .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-4-iodopyridine involves the introduction of a difluoromethyl group onto a pyridine ring, followed by iodination of the resulting compound.", "Starting Materials": [ "2-chloro-4-iodopyridine", "difluoromethyl bromide", "potassium carbonate", "acetone", "sodium iodide", "copper(I) iodide", "triethylamine" ], "Reaction": [ "Step 1: Treatment of 2-chloro-4-iodopyridine with difluoromethyl bromide and potassium carbonate in acetone at reflux temperature to yield 2-(difluoromethyl)-4-chloropyridine.", "Step 2: Conversion of 2-(difluoromethyl)-4-chloropyridine to 2-(difluoromethyl)-4-iodopyridine by reaction with sodium iodide and copper(I) iodide in the presence of triethylamine at elevated temperature.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS 编号 |

1805958-30-8 |

产品名称 |

2-(difluoromethyl)-4-iodopyridine |

分子式 |

C6H4F2IN |

分子量 |

255 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B6236746.png)